molecular formula C31H35F2N7O B8425703 N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

Cat. No.: B8425703
M. Wt: 559.7 g/mol
InChI Key: MZMDFOSPVYXDRL-UHFFFAOYSA-N
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Description

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the difluorobenzyl group, and subsequent functionalization with piperazine and piperidine moieties. Common reagents and conditions include:

    Reagents: Fluorobenzyl bromide, indazole, piperazine, piperidine, amines, and various catalysts.

    Conditions: Solvent systems like DMF or DMSO, temperatures ranging from room temperature to reflux, and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases like cancer, inflammation, or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide: Known for its unique combination of functional groups.

    Other Indazole Derivatives: Compounds like indazole-3-carboxamide, indazole-3-acetic acid, and indazole-3-sulfonamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and piperidine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C31H35F2N7O

Molecular Weight

559.7 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide

InChI

InChI=1S/C31H35F2N7O/c1-39-10-12-40(13-11-39)25-3-4-26(29(19-25)35-24-6-8-34-9-7-24)31(41)36-30-27-17-20(2-5-28(27)37-38-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34-35H,6-14H2,1H3,(H2,36,37,38,41)

InChI Key

MZMDFOSPVYXDRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCNCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

ethyl 4-{[2-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-5-(4-methylpiperazin-1-yl)phenyl]amino}piperidine-1-carboxylate (198 mg, 0.313 mmol) were dissolved in 62% aqueous HBr (4 mL) in a screw cap pirex tube and stirred at 70° C. for 1 hour. The mixture was then diluted with water and 30% ammonium hydroxide and extracted with ethyl acetate. The organic phase was dried over Na2SO4 and concentrated to dryness. After purification by chromatography on silica gel (DCM/MeOH/NH3 7% in MeOH, 80:10:10) 127 mg of pure product were obtained (72% yield). The product was slurried with ethyl acetate, filtered, washed with n-hexane and dried at 45° C. under high vacuum for 3 hours to give 88 mg of title compound as white solid.
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